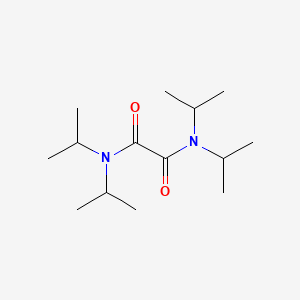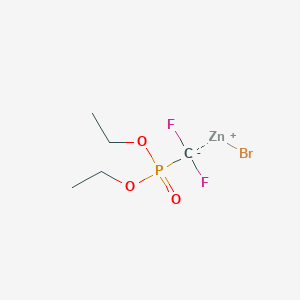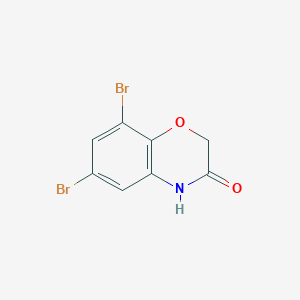
2,6-Difluoropyridine-3,4-diamine
Übersicht
Beschreibung
2,6-Difluoropyridine-3,4-diamine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It is a pyridine derivative that has two fluorine atoms attached to the 2 and 6 positions and an amino group attached to the 3 and 4 positions. The compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed in
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2,6-Difluoropyridine-3,4-diamine: is a valuable intermediate in medicinal chemistry. Its incorporation into pharmaceutical compounds can enhance the biological activity due to the electron-withdrawing effects of the fluorine atoms, which can improve drug penetration across cell membranes . This compound is particularly useful in the synthesis of small molecule inhibitors that target various diseases.
Agriculture
In the agricultural sector, 2,6-Difluoropyridine-3,4-diamine derivatives are explored for their potential as herbicides and insecticides. The fluorine atoms can contribute to the stability and effectiveness of these compounds, making them more resilient against hydrolysis and degradation in the field .
Material Science
This compound serves as a building block in the development of advanced materials. For instance, it’s used in the synthesis of poly(pyridine ether)s, which have applications in creating high-performance polymers with excellent thermal stability and mechanical properties .
Environmental Science
2,6-Difluoropyridine-3,4-diamine: plays a role in environmental science as a precursor for compounds used in environmental remediation processes. Its derivatives can be involved in the detoxification of hazardous substances or in the development of sensors for environmental monitoring .
Analytical Chemistry
In analytical chemistry, derivatives of 2,6-Difluoropyridine-3,4-diamine are utilized as reagents and standards in various analytical methods. They are particularly useful in chromatography and mass spectrometry for the detection and quantification of complex biological samples .
Pharmacology
The compound’s derivatives are being studied for their pharmacological properties. They are potential candidates for drug development, especially in designing drugs with improved pharmacokinetics and pharmacodynamics due to the presence of fluorine atoms, which can modulate the acid-base balance and lipophilicity of the molecules .
Biochemistry
In biochemistry, 2,6-Difluoropyridine-3,4-diamine is used in the study of enzyme mechanisms and in the design of enzyme inhibitors. The fluorine atoms can mimic the transition state of enzymatic reactions, thus providing insights into enzyme-substrate interactions .
Wirkmechanismus
Target of Action
2,6-Difluoropyridine-3,4-diamine is a biochemical reagent Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of fluorine atoms.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biological active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Pharmacokinetics
The compound’s physical properties such as its liquid form, boiling point of 1245 °C/743 mmHg (lit), and density of 1268 g/mL at 25 °C (lit) could potentially influence its pharmacokinetic properties.
Result of Action
Given its use as a biochemical reagent , it’s likely that the compound plays a role in various biochemical reactions.
Action Environment
The compound’s storage conditions (pure form -20°c 3 years, 4°c 2 years, in solvent -80°c 6 months, -20°c 1 month ) suggest that temperature could be a significant environmental factor influencing its stability.
Eigenschaften
IUPAC Name |
2,6-difluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIIXVYIKWCZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467162 | |
| Record name | 2,6-difluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-3,4-diamine | |
CAS RN |
60186-25-6 | |
| Record name | 2,6-Difluoro-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)

![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)


